[(3,4-Difluorophenyl)amino]carbonitrile
Description
Substituted arylaminocarbonitriles, also known as N-arylcyanamides, are organic compounds characterized by an amino group attached to an aromatic ring and a cyano group. This structural arrangement imparts a unique electronic and reactive profile, making them valuable intermediates in organic synthesis. The application of alkyl and aryl substituted cyanamides has seen a significant diversification in recent years, with notable advances in their use in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents. researchgate.net Their ability to act as versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles has positioned them as important targets in medicinal and materials science research. researchgate.netnih.gov
The reactivity of the aminocarbonitrile moiety is marked by the duality of a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. researchgate.net This allows them to participate in a variety of chemical transformations. For instance, they can act as dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like 4-aminotetrazoles. nih.gov The development of new synthetic routes to access substituted cyanamides continues to be an active area of research, driven by the quest for novel molecules with enhanced biological activity or material properties. researchgate.netresearchgate.net
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,4-difluorophenyl group, in particular, is a common substituent in the design of pharmaceuticals and agrochemicals. The presence of two adjacent fluorine atoms on the phenyl ring creates a unique electronic environment due to the strong electron-withdrawing nature of fluorine.
This substitution pattern can enhance the metabolic stability of a compound by blocking positions susceptible to oxidative metabolism. Furthermore, the C-F bond can participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can improve the binding potency of a drug candidate to its target protein. An example of the utility of a 3,4-difluorophenyl precursor, 3,4-difluoroaniline (B56902), is in the synthesis of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide, a compound investigated for its potential as a tyrosinase inhibitor for the development of anti-pigmentation agents. nih.gov The synthesis of related compounds like 3,4-difluorobenzonitrile (B1296988) is also of industrial interest, highlighting the importance of this fluorination pattern. google.com
The aminocarbonitrile functional group (or cyanamide) is a versatile and reactive moiety used extensively in organic synthesis. It is a key structural element in a variety of biologically active compounds. researchgate.net The cyano group is a versatile ligand that can act as both an electron donor and acceptor, influencing the electronic properties of the molecule. analis.com.my
Aminocarbonitriles serve as crucial building blocks for the synthesis of more complex heterocyclic structures. For example, 4-aminoquinoline-3-carbonitriles, which contain an enaminonitrile moiety (a substructure related to aminocarbonitriles), are attractive starting materials for the construction of fused polycyclic systems. researchgate.net Similarly, various aminocarbonitrile derivatives are used to synthesize pyrazoles, pyridazines, and thiophenes, many of which exhibit a broad range of biological properties. nih.govresearchgate.netnih.govresearchgate.net The synthesis of aminocarbonitriles can be achieved through various methods, including the reaction of amines with cyanating agents or the modification of amidoximes. researchgate.net The reactivity of the carbon-nitrogen triple bond in cyanamides allows for transformations like cycloadditions, providing access to diverse molecular scaffolds. nih.gov
While specific research dedicated to [(3,4-Difluorophenyl)amino]carbonitrile is not extensively documented in publicly available literature, the research imperatives for this compound can be logically inferred from the well-established significance of its constituent parts. The primary imperative is the synthesis and characterization of this novel molecule to explore its potential as a new building block in synthetic chemistry.
The combination of the electronically-modifying 3,4-difluorophenyl group with the synthetically versatile aminocarbonitrile functionality suggests several avenues for investigation:
Medicinal Chemistry: Given that the 3,4-difluorophenyl moiety is present in numerous bioactive compounds and that the aminocarbonitrile group is a precursor to many heterocyclic scaffolds with pharmacological activity, this compound represents a promising starting material for the synthesis of new potential therapeutic agents. Research would focus on using this compound to generate libraries of novel heterocyclic compounds to be screened for various biological activities.
Materials Science: Fluorinated organic compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. The specific electronic properties conferred by the 3,4-difluorophenyl group could be harnessed in the design of new functional materials derived from this compound.
Agrochemicals: Similar to medicinal chemistry, the development of new pesticides and herbicides often involves the exploration of novel fluorinated and nitrogen-containing heterocyclic compounds. The title compound could serve as a valuable intermediate in the synthesis of new agrochemicals.
The synthesis of this compound would likely involve the reaction of 3,4-difluoroaniline with a cyanating agent, such as cyanogen (B1215507) bromide, or through alternative modern synthetic methods developed for N-arylcyanamides. Subsequent research would involve exploring its reactivity, particularly in cycloaddition reactions and other transformations aimed at constructing complex molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(3,4-difluorophenyl)cyanamide |
InChI |
InChI=1S/C7H4F2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H |
InChI Key |
SRCHZVVHCGOULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC#N)F)F |
Origin of Product |
United States |
Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of [(3,4-Difluorophenyl)amino]carbonitrile reveals key vibrational modes that confirm its structural features. A prominent and sharp absorption band is typically observed in the region of 2220–2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. nih.gov For a closely related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, a strong absorption band for the C≡N stretch appears at 2218 cm⁻¹. mdpi.com
The N-H stretching vibration of the secondary amino group gives rise to a distinct absorption band. In similar N-aryl cyanamides, this N-H stretch is observed in the range of 3100-3300 cm⁻¹. For instance, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide exhibits a strong N-H stretching band at 3193 cm⁻¹. mdpi.com
The aromatic C-H stretching vibrations of the difluorophenyl ring are expected to appear at frequencies slightly above 3000 cm⁻¹. Furthermore, the C-F stretching vibrations, characteristic of the fluorinated benzene (B151609) ring, typically produce strong bands in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The aromatic C-C stretching vibrations within the benzene ring usually manifest as a series of bands in the 1400-1600 cm⁻¹ region.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Frequency (cm⁻¹) in a Related Compound mdpi.com |
| N-H | Stretching | 3100-3300 | 3193 |
| C≡N | Stretching | 2220-2260 | 2218 |
| Aromatic C-H | Stretching | >3000 | - |
| Aromatic C=C | Stretching | 1400-1600 | 1597, 1494 |
| C-F | Stretching | 1000-1400 | - |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric C≡N stretching vibration in this compound is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2220–2260 cm⁻¹ region as in the IR spectrum. The aromatic ring vibrations, especially the ring breathing modes, are also often prominent in the Raman spectrum, providing valuable information about the substitution pattern of the benzene ring. The C-F stretching vibrations are also Raman active and can be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, will show these signals. The proton at position 2 of the ring is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with the proton at position 6, and the fluorine atoms at positions 3 and 4. The proton at position 5 would likely present as a doublet of doublets (dd) from coupling to the proton at position 6 and the fluorine at position 4. The proton at position 6 is expected to be a multiplet due to coupling with the protons at positions 2 and 5, and the fluorine at position 3.
In a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the aromatic protons appear as a multiplet in the range of 7.28-7.38 ppm, and the N-H proton is observed as a broad singlet at 4.14 ppm. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. mdpi.com For N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, this signal appears at 114.7 ppm. mdpi.com
The carbon atoms of the 3,4-difluorophenyl ring will show distinct signals in the aromatic region of the spectrum (typically 100-160 ppm). The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the amino group. The carbons directly bonded to the fluorine atoms (C-3 and C-4) will exhibit large carbon-fluorine coupling constants (¹JCF), resulting in doublet signals. The other aromatic carbons will also show smaller, longer-range C-F couplings.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |
| C≡N | sp | 110-125 |
| Aromatic C | sp² | 100-160 |
| Aromatic C-F | sp² | 140-165 (with large ¹JCF coupling) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring. Cross-peaks would be observed between adjacent protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the protonated carbons in the difluorophenyl ring by linking the previously discussed proton signals to their corresponding carbon signals.
Through the combined application of these advanced spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound is achieved, providing a solid foundation for understanding its chemical properties and potential applications.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroaryl Moieties
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. Given the presence of two fluorine atoms on the phenyl ring of this compound, ¹⁹F NMR provides crucial information regarding their chemical environment and coupling interactions.
Expected Spectroscopic Features:
The ¹⁹F NMR spectrum of this compound is anticipated to display two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 3 and 4 of the aromatic ring. The difference in their chemical shifts arises from the varied electronic effects of the neighboring substituents. Each signal would be expected to appear as a doublet due to ortho-coupling (³JF-F) between the two fluorine atoms. Furthermore, each of these signals may exhibit additional splitting due to coupling with the adjacent aromatic protons (³JH-F and ⁴JH-F), resulting in a more complex doublet of doublets or multiplet pattern. The precise chemical shifts would be influenced by the solvent used for the analysis.
Interactive Data Table: Expected ¹⁹F NMR Parameters
| Parameter | Expected Value | Rationale |
| Number of Signals | 2 | Two chemically non-equivalent fluorine atoms. |
| Splitting Pattern | Doublet of doublets (or multiplet) | Ortho F-F coupling and H-F coupling. |
| Coupling Constants | ³JF-F (ortho): ~20 Hz | Typical for ortho-difluorobenzene derivatives. |
| ³JH-F, ⁴JH-F: 2-10 Hz | Typical ranges for hydrogen-fluorine coupling. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₄F₂N₂. The expected exact mass can be calculated with high precision, and a measured value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the compound's identity.
The fragmentation pattern observed in the mass spectrum upon ionization would offer further structural confirmation. Key expected fragmentation pathways could include the loss of the cyano group (-CN) or cleavage of the C-N bond connecting the amino group to the phenyl ring. Analysis of the isotopic pattern, particularly the presence of ¹³C isotopes, would also be consistent with the proposed elemental composition.
Interactive Data Table: Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Significance |
| Molecular Ion (M⁺) | m/z corresponding to C₇H₄F₂N₂ | Confirms the molecular weight. |
| High-Resolution MS | Exact mass measurement | Confirms the elemental composition. |
| Major Fragments | Fragments from loss of CN, C₆H₄F₂N, etc. | Provides structural information. |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
The resulting crystal structure would reveal the planarity of the difluorophenyl ring and the geometry around the amino nitrogen atom. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen of the cyano group, which dictate the crystal packing.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique yields a diffraction pattern that is a fingerprint of the material's crystal structure. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to identify the presence of different polymorphs (different crystalline forms of the same compound). Each polymorph would produce a unique diffraction pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are typically due to π → π* transitions. The presence of the amino and cyano substituents on the difluorophenyl ring would be expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact position and intensity of the absorption bands (λmax and molar absorptivity, ε) would be dependent on the solvent used for the measurement. For similar aromatic amines and nitriles, absorption maxima are often observed in the 250-350 nm range. mdpi.com
Interactive Data Table: Expected UV-Vis Spectroscopic Data
| Transition Type | Expected λmax Range (nm) | Notes |
| π → π* | 250 - 350 | Characteristic of the substituted aromatic system. mdpi.com |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT calculations serve as the foundation for exploring the molecule's geometric and electronic properties. By using functionals like B3LYP combined with appropriate basis sets, it is possible to accurately model the behavior of the molecule.
The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For [(3,4-Difluorophenyl)amino]carbonitrile, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial, particularly for understanding the rotational flexibility around single bonds, such as the C-N bond linking the difluorophenyl ring to the amino group. By mapping the potential energy as a function of dihedral angle rotation, different stable conformers and the energy barriers between them can be identified, providing insight into the molecule's flexibility and preferred shapes in different environments.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
The theoretical vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C-F, C≡N, N-H, and C-C bonds within the aromatic ring). By comparing the calculated spectrum with experimentally recorded IR and Raman spectra, a detailed assignment of vibrational modes can be made, which helps to validate the computed structure.
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. These values are instrumental in calculating global reactivity descriptors such as chemical hardness, softness, and electronegativity.
| Property | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. |
Note: Actual energy values in electron volts (eV) are derived from specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP surface is colored based on the local electrostatic potential, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the MEP map would typically show:
Negative Regions (Red/Yellow): These areas are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative fluorine atoms and the nitrogen atom of the carbonitrile group due to the presence of lone pairs of electrons.
Positive Regions (Blue): These areas are prone to nucleophilic attack and are generally located around the hydrogen atoms, particularly the one attached to the amino group.
The MEP map is a valuable tool for predicting intermolecular interactions and the reactive sites of the molecule.
Topological and Bonding Analyses
To gain a deeper understanding of bonding and intramolecular interactions, further analyses based on the calculated wavefunction are employed.
Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive chemical picture of localized bonds and lone pairs, akin to a Lewis structure. This method is highly effective for studying intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Key interactions in this compound would likely include delocalizations from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals (π*) of the phenyl ring, as well as interactions involving the carbonitrile group. These interactions are crucial for understanding the molecule's electronic structure and stability.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| Example | Example | Calculated Value | e.g., LP(N) -> π(C-C) |
| Example | Example | Calculated Value | e.g., π(C-C) -> π(C-C) |
Note: This table is illustrative. Populating it with accurate data requires specific NBO analysis results from a computational study of the molecule.
Electron Localization Function (ELF) and Local Orbital Locator (LOL)
The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry used to visualize and analyze the extent of electron localization in a molecule. It provides a chemically intuitive picture of electron distribution, clearly distinguishing core electrons from valence electrons, and identifying covalent bonds and lone pairs. ELF analysis offers a "faithful visualization of VSEPR theory in action," making the spatial arrangement of electron pairs understandable. The function's values range from 0 to 1, where high values (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds or lone pairs. Conversely, a value of 0.5 corresponds to a uniform electron gas-like region, often found in metallic bonds.
Complementary to ELF, the Local Orbital Locator (LOL) also provides insights into regions of high electron density. LOL maps can help identify the positions of bonded and lone-pair electrons, offering a clear depiction of molecular electronic structure. While specific ELF or LOL analyses for this compound are not available, such studies would be expected to reveal high localization in the C≡N triple bond, the C-F bonds, the N-H bond, and around the nitrogen and fluorine atoms, corresponding to lone pairs.
Fukui Functions and Local Softness for Reactivity Prediction
Fukui functions are central to conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes.
f(r) : Predicts sites for electrophilic attack (where the molecule acts as a nucleophile).
f(r) : Predicts sites for nucleophilic attack (where the molecule acts as an electrophile).
f(r) : Predicts sites for radical attack.
From Fukui functions, local softness indices (s(r), s(r)) can be derived, which also serve as indicators of site selectivity in chemical reactions. For instance, in studies of other amino-carbonitrile compounds, Fukui function analysis has been used to identify which atomic sites are most susceptible to either donating or accepting electrons. For this compound, it would be anticipated that the nitrogen of the amino group and the carbon atoms of the phenyl ring would be potential sites for electrophilic attack, while the carbon of the nitrile group would be a likely site for nucleophilic attack. Precise calculations would be necessary to confirm the most favored sites.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of how molecules pack together and the nature of the forces holding them. Red spots on a dnorm map indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii, while blue regions represent weaker or longer contacts.
The relative contributions of various intermolecular contacts for a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, are presented in the table below to illustrate the type of data generated from such an analysis.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 29.2 |
| C···H/H···C | 24.6 |
| N···H/H···N | 13.6 |
| Cl···H/H···Cl | 12.9 |
| O···H/H···O | 10.6 |
Mechanistic Insights through Computational Studies
Transition State Characterization and Activation Energy Barriers
Computational chemistry provides essential tools for elucidating reaction mechanisms by identifying transition states (TS) and calculating their associated activation energy barriers. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
While no specific reaction mechanisms involving this compound have been computationally studied, research on other molecules demonstrates this approach. For example, studies on axially chiral analogues of 4-(dimethylamino)pyridine have used DFT calculations to determine the energy barriers for enantiomerization, revealing how molecular structure influences the stability of the transition state. For a hypothetical reaction of this compound, computational methods could be used to model the transition state structure and calculate the energy barrier, thereby predicting the feasibility and kinetics of the transformation.
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis confirms that a calculated transition state indeed connects the intended reactants and products. Furthermore, analyzing the geometry and electronic structure at various points along the reaction coordinate provides a detailed, step-by-step understanding of the reaction mechanism. For complex reactions, this can reveal the presence of intermediates and secondary transition states.
Computational Studies of Intermolecular Interactions
Beyond the visualization offered by Hirshfeld surface analysis, computational methods can quantify the strength of specific intermolecular interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. This allows for a detailed understanding of what drives molecular association and crystal packing.
For this compound, such studies would be invaluable in quantifying the energy of the N-H···N hydrogen bonds, potential C-H···F interactions, and π-π stacking between the difluorophenyl rings. Density functional theory (DFT) calculations on molecular dimers can also provide reliable estimates of these interaction energies. Understanding these non-covalent forces is crucial for predicting the solid-state structure and properties of the material.
Non-covalent Interactions
Non-covalent interactions are crucial in determining the solid-state architecture and physicochemical properties of this compound. While specific experimental or computational studies on this exact molecule are not extensively available in the public domain, analysis of closely related structures, such as its isomer 4-amino-3,5-difluorobenzonitrile, provides a strong basis for understanding its interaction profile. The key non-covalent forces at play include hydrogen bonding, halogen bonding, and π-interactions.
Hydrogen Bonding: The presence of an amino (-NH) group and a carbonitrile (-C≡N) group, along with fluorine atoms, allows for a variety of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen of the carbonitrile group and the fluorine atoms can act as acceptors. In the crystal lattice of the related 4-amino-3,5-difluorobenzonitrile, molecules are interconnected by N—H⋯N and N—H⋯F hydrogen bonds. It is highly probable that this compound engages in similar intermolecular hydrogen bonding patterns, which are significant in stabilizing its crystal structure.
Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonding. This type of interaction involves the electrophilic region on the halogen atom and a nucleophilic site. While fluorine is the least polarizable of the halogens, difluoro-substituted aromatic rings are known to engage in these interactions, which can influence molecular packing and recognition.
| Interaction Type | Potential Donor/Acceptor Groups | Expected Role |
| Hydrogen Bonding | Donor: Amino (-NH)Acceptor: Carbonitrile (-C≡N), Fluorine (-F) | Crystal lattice stabilization |
| Halogen Bonding | Donor: Fluorine (-F) | Directional control of molecular packing |
| π-Interactions | Difluorophenyl ring | Supramolecular assembly and stability |
Ligand-Protein Interaction Studies
Computational methods such as molecular docking are pivotal in elucidating the chemical interaction mechanisms between this compound and protein targets, particularly kinases, which are often implicated in various diseases. While specific docking studies for this exact molecule are not widely published, the interaction patterns of structurally analogous kinase inhibitors provide a robust framework for predicting its binding behavior.
The [(3,4-Difluorophenyl)amino] moiety is a common scaffold in a variety of kinase inhibitors. Molecular docking simulations of similar compounds into the ATP-binding site of kinases consistently reveal a set of key interactions that are likely to be conserved for this compound.
Hydrogen Bonding with the Hinge Region: A critical interaction for many kinase inhibitors is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region of the kinase. The amino group of this compound is well-positioned to act as a hydrogen bond donor to a backbone carbonyl oxygen in the hinge, while the nitrogen of the carbonitrile could potentially act as an acceptor.
Hydrophobic and van der Waals Interactions: The difluorophenyl ring typically occupies a hydrophobic pocket within the ATP-binding site. The fluorine atoms can enhance binding affinity through favorable interactions with hydrophobic residues.
Halogen Bonding in the Binding Pocket: The fluorine atoms can also engage in halogen bonds with electron-donating atoms, such as the backbone carbonyl oxygens of amino acid residues within the binding site.
π-Interactions with Aromatic Residues: The difluorophenyl ring can form π-π stacking or T-shaped interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in the binding pocket.
A hypothetical interaction profile based on studies of similar kinase inhibitors is presented below:
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residues (Examples) |
| Hydrogen Bond | Amino group (-NH) | Hinge region backbone carbonyls (e.g., Met, Cys) |
| Hydrogen Bond | Carbonitrile group (-C≡N) | Hinge region backbone amides (e.g., Met, Cys) |
| Halogen Bond | Fluorine atoms (-F) | Backbone carbonyls, Serine, Threonine side chains |
| Hydrophobic | Difluorophenyl ring | Alanine, Valine, Leucine, Isoleucine |
| π-π Stacking | Difluorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
These computational predictions underscore the multifaceted nature of the interactions between this compound and its potential protein targets, highlighting the specific chemical features that contribute to its binding affinity and selectivity.
Chemical Reactivity and Mechanistic Pathway Elucidation
Reactions of the Amino Group (Nucleophilic Character)
The amino group in [(3,4-Difluorophenyl)amino]carbonitrile exhibits nucleophilic properties, characteristic of aromatic amines. However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring reduces its basicity and nucleophilicity compared to aniline (B41778). Despite this, it readily participates in a variety of reactions typical for primary amines. orgoreview.com
One of the fundamental reactions is acylation, where the amino group attacks acylating agents like acid chlorides or anhydrides to form stable amide derivatives. orgoreview.com This reaction is often employed to protect the amino group during subsequent synthetic steps. orgoreview.com For example, reaction with an agent like N,N'-carbonyldiimidazole (CDI) in the presence of a carboxylic acid would yield a corresponding urea (B33335) derivative. mdpi.com
Table 1: Representative Reactions of the Amino Group
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride | N-acetyl derivative |
| Amide Formation | Carboxylic Acid / CDI | N-substituted amide |
These reactions underscore the amino group's role as a key handle for molecular elaboration, allowing for the introduction of diverse substituents.
Transformations Involving the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important chemical entities, primarily through reduction and hydrolysis. libretexts.orglumenlearning.com
The carbonitrile group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org The complete reduction of the C≡N triple bond requires two successive hydride additions, which, after an acidic or aqueous workup, yields the corresponding primary amine. libretexts.org
Reaction: this compound + LiAlH₄ → N¹-(3,4-Difluorophenyl)methanediamine
Nitriles can undergo hydrolysis under either acidic or basic conditions to yield carboxylic acids or, as an intermediate, amides. numberanalytics.combyjus.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid. numberanalytics.combyjus.com
Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com This process also forms an amide intermediate that can be isolated under mild conditions or further hydrolyzed to a carboxylate salt under more vigorous conditions. byjus.comyoutube.com
For this compound, hydrolysis would first produce [(3,4-Difluorophenyl)amino]formamide, which upon further hydrolysis would yield (3,4-difluorophenyl)carbamic acid. Carbamic acids are often unstable and may decompose.
Beyond hydrolysis and reduction, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. libretexts.org
Electrophilic Aromatic Substitution on the Difluorophenyl Ring
The difluorophenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, and sulfonation. wikipedia.org The regiochemical outcome of these substitutions is controlled by the directing effects of the substituents already present on the ring: the two fluorine atoms and the aminocarbonitrile group (-NHCN).
Directing Effects :
Fluorine : Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion). uci.edu
Amino Group (-NH-) : The nitrogen atom is strongly activating and ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance. uci.edu
Carbonitrile Group (-CN) : This group is strongly deactivating and meta-directing.
Cyclization and Heterocycle Formation Pathways
Compounds containing vicinal amino and cyano groups, such as this compound, are valuable precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net The dual functionality allows for intramolecular cyclizations or intermolecular condensations with various reagents to build fused ring systems.
These enaminonitrile moieties are versatile building blocks for constructing heterocycles like pyrimidines, pyridazines, and quinolines. researchgate.netscielo.org.za For instance, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of a 3-amino-1-(3,4-difluorophenyl)-1H-pyrazole. Three-component reactions involving an arylglyoxal, malononitrile (B47326), and hydrazine hydrate are known to produce 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Similarly, reactions with bifunctional reagents can lead to the construction of more complex fused heterocyclic systems. For example, treatment with reagents like phenylisocyanate or phenylisothiocyanate can lead to pyrazolo[3,4-d]pyrimidines. nih.gov The synthesis of thieno[2,3-d]pyrimidines has been demonstrated through Mannich-type cyclizations starting from 2-aminothiophene-3-carbonitriles. nih.gov
Detailed Mechanistic Investigations (e.g., Stopped-Flow Experiments, Mass Spectrometric Analysis of Intermediates/Adducts)
Elucidating the precise mechanisms of the complex reactions that this compound undergoes requires advanced analytical techniques capable of probing rapid reaction kinetics and identifying transient species.
Mass Spectrometric Analysis : Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and products, thereby providing crucial evidence for a proposed mechanism. nih.gov Techniques such as electrospray ionization (ESI-MS) allow for the gentle ionization and detection of thermally labile intermediates directly from the reaction mixture. Tandem mass spectrometry (MS/MS) can be used to fragment these ions, providing structural information that helps in their identification. mdpi.com Furthermore, gas chromatography-mass spectrometry (GC-MS) is useful for analyzing the final product mixture, while specialized MS studies can probe gas-phase fragmentation pathways, which can be relevant for understanding the intrinsic stability and reactivity of the molecule and its derivatives. researchgate.netnih.gov For example, mass spectrometric analysis of dissociable products can provide strong support for a proposed turnover mechanism in enzyme-catalyzed reactions or complex organic transformations. nih.gov
Synthesis and Chemical Exploration of Novel Derivatives of 3,4 Difluorophenyl Amino Carbonitrile
Design Principles for Structural Modification
The design of derivatives of [(3,4-Difluorophenyl)amino]carbonitrile is guided by several key principles aimed at systematically modifying its chemical properties. The core structure, featuring a difluorophenyl ring, an amino linker, and a reactive carbonitrile group, offers multiple sites for chemical alteration.
A primary design strategy involves the modification of the difluorophenyl ring. The fluorine atoms at the 3 and 4 positions are crucial in defining the molecule's electronic properties. The strong electron-withdrawing nature of fluorine can influence the acidity of the N-H proton of the amino group and the reactivity of the entire molecule. Design principles may involve the substitution of these fluorine atoms with other functional groups to modulate these electronic effects.
The carbonitrile group is a key functional moiety that is often targeted for transformation. Its reactivity allows for its conversion into a variety of other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. Furthermore, the carbonitrile group can participate in cyclization reactions to form new heterocyclic rings.
Synthesis of Analogues with Modified Amino or Carbonitrile Moieties
The synthesis of analogues of this compound with modified amino or carbonitrile functionalities is a central aspect of its chemical exploration.
Modification of the Amino Moiety:
The secondary amine in the parent compound can be readily functionalized using standard organic synthesis methodologies. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce amide functionalities. These modifications allow for the systematic variation of steric bulk and electronic properties around the nitrogen atom.
Modification of the Carbonitrile Moiety:
Hydrolysis of the carbonitrile, under either acidic or basic conditions, can lead to the formation of a carboxylic acid or a primary amide, respectively. These transformations are fundamental in changing the chemical character of the molecule from neutral to acidic or introducing a hydrogen-bond donor/acceptor group.
Introduction of Additional Heterocyclic Rings
A significant area of chemical exploration for this compound involves its use as a building block for the synthesis of more complex heterocyclic systems. The inherent reactivity of the aminocarbonitrile functionality provides a convenient entry into various cyclization reactions.
One common approach is the utilization of the aminocarbonitrile as a precursor for the synthesis of fused pyrimidine (B1678525) rings. For instance, reaction with formamide (B127407) or other one-carbon synthons can lead to the formation of aminopyrimidine derivatives. Similarly, condensation with dicarbonyl compounds can yield a variety of heterocyclic structures.
The carbonitrile group itself can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, introducing a highly stable, aromatic heterocyclic moiety. These cyclization strategies significantly expand the chemical space accessible from the starting aminocarbonitrile.
A general synthetic route to this compound involves the condensation of 3,4-difluorobenzaldehyde (B20872) with malononitrile (B47326). smolecule.com This reaction provides a straightforward method to access the core scaffold, which can then be subjected to further derivatization.
Stereochemical Aspects in Derivative Synthesis
When modifications to the this compound scaffold introduce chiral centers, the stereochemical outcome of the synthesis becomes a critical consideration. For example, if the carbon atom adjacent to the nitrile group is substituted to create a stereocenter, the synthesis of enantiomerically pure derivatives may be desired.
The development of stereoselective synthetic methods is crucial in such cases. This can involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures through techniques like chiral chromatography. The absolute configuration of the newly formed stereocenters can have a profound impact on the chemical and physical properties of the resulting molecules.
While specific stereochemical studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis would be directly applicable. For instance, the reduction of a ketone derivative to a secondary alcohol would require the use of stereoselective reducing agents to control the formation of the chiral center.
Structure-Property Relationship Studies (Focus on chemical properties)
The systematic modification of the this compound structure allows for the investigation of structure-property relationships, with a focus on how these changes influence the compound's chemical characteristics.
The electronic properties of the molecule are heavily influenced by the substituents on the difluorophenyl ring. The introduction of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, which in turn affects its reactivity, acidity/basicity, and spectroscopic properties.
The nature of the group at the amino position also plays a significant role. Bulky substituents can introduce steric hindrance, potentially influencing reaction rates at neighboring functional groups. The introduction of acidic or basic moieties will directly impact the compound's solubility in different solvents and its behavior in acid-base reactions.
The transformation of the carbonitrile group into other functionalities, as discussed in section 6.2, leads to the most dramatic changes in chemical properties. For example, conversion to a carboxylic acid introduces acidic properties and the ability to form salts, while reduction to an amine introduces basicity.
The table below summarizes the expected impact of various structural modifications on the chemical properties of this compound derivatives.
| Modification | Functional Group | Expected Impact on Chemical Properties |
| Ring Substitution | Electron-donating group | Increased electron density, potential increase in basicity of the amino group. |
| Ring Substitution | Electron-withdrawing group | Decreased electron density, potential increase in acidity of the N-H proton. |
| Amino Modification | N-Alkylation | Increased steric bulk, potential increase in lipophilicity. |
| Amino Modification | N-Acylation | Introduction of an amide group, potential for hydrogen bonding, decreased basicity. |
| Carbonitrile Modification | Reduction to Amine | Introduction of a primary amine, increased basicity and polarity. |
| Carbonitrile Modification | Hydrolysis to Carboxylic Acid | Introduction of a carboxylic acid, acidic properties, increased polarity. |
| Heterocycle Formation | Tetrazole | Introduction of a stable, aromatic heterocyclic ring, altered electronic properties. |
These structure-property relationship studies are fundamental to the rational design of new derivatives of this compound with tailored chemical characteristics for various applications.
Advanced Research Applications in Chemical Sciences
Building Block Utility in Complex Organic Synthesis
[(3,4-Difluorophenyl)amino]carbonitrile serves as a valuable building block in the synthesis of more complex organic molecules, particularly heterocyclic compounds and unnatural amino acids. The presence of both a nucleophilic amino group and an electrophilic nitrile group, along with the fluorinated aromatic ring, provides multiple reactive sites for a variety of chemical transformations.
The aminocarbonitrile moiety is a well-established precursor for the synthesis of diverse heterocyclic systems. For instance, aminonitriles are key intermediates in the preparation of nitrogen-containing heterocycles such as pyridazines and quinolines. scielo.org.zaresearchgate.net Three-component reactions involving arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) can yield 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Similarly, one-pot syntheses using aromatic amines, aromatic aldehydes, and malononitrile can produce 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net These methodologies highlight the potential of this compound to be used in the construction of complex fused heterocyclic systems.
Furthermore, α-aminonitriles are direct precursors to α-amino acids through the Strecker synthesis, one of the most fundamental methods for amino acid preparation. researchgate.netacs.org The difluorophenyl group in this compound would lead to the formation of a novel unnatural amino acid, which could be incorporated into peptides to study structure-activity relationships or to enhance resistance to proteases. nih.gov The versatility of aminonitriles as building blocks is further demonstrated by their use in the synthesis of thiophene (B33073) derivatives and other fused heterocyclic compounds. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aminonitriles
| Heterocyclic Scaffold | Synthetic Approach | Key Reagents |
|---|---|---|
| Pyridazines | Three-component reaction | Arylglyoxals, Malononitrile, Hydrazine hydrate |
| Quinolines | One-pot Mannich-type reaction | Aromatic amines, Aromatic aldehydes, Malononitrile |
| Thiophenes | Gewald reaction | Carbonyl compounds, Active methylene (B1212753) nitriles, Sulfur |
Research into Catalytic Performance and Co-initiation Properties
Derivatives of aminocarbonitriles have been shown to act as co-initiators in photopolymerization processes. mdpi.com For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives can accelerate cationic photopolymerization initiated by diphenyliodonium (B167342) salts, particularly for epoxide and vinyl monomers. This suggests that the aminocarbonitrile scaffold can play a role in initiating polymerization under specific conditions. mdpi.com The electron-donating nature of the amino group and the electron-withdrawing nature of the nitrile and difluorophenyl groups in this compound could modulate its redox properties, making it a candidate for investigation in photo-redox catalysis.
While direct catalytic applications of this compound are not extensively documented, the broader class of aminonitriles has been explored for its catalytic activity in other areas. For instance, certain aminocarbonitrile derivatives have been evaluated for their antioxidant activity, indicating their ability to participate in electron transfer processes. nih.govacs.orgnih.gov This capacity for redox activity is a key feature in many catalytic systems.
Exploration as Components in Advanced Materials Research (e.g., Optical Materials, Sensors)
The combination of an electron-donating amino group and electron-withdrawing difluorophenyl and nitrile groups in this compound creates a donor-π-acceptor (D-π-A) type structure. Such structures are known to exhibit interesting optical and electronic properties, making them promising candidates for advanced materials.
Optical Materials: Organic molecules with D-π-A architectures often possess significant nonlinear optical (NLO) properties. nih.govjhuapl.edu These materials can alter the properties of light passing through them and have applications in technologies like optical data storage and processing. The intramolecular charge transfer from the amino group to the nitrile and difluorophenyl moieties could lead to a large second-order hyperpolarizability, a key parameter for NLO materials. nih.gov Computational studies on similar donor-acceptor systems have shown that tuning the strength of the donor and acceptor groups can optimize the NLO response. frontiersin.org
Sensors: The aminocarbonitrile scaffold has been utilized in the development of fluorescent sensors. mdpi.com The fluorescence properties of these molecules can change upon interaction with specific analytes, such as metal ions. For example, a biphenylcarbonitrile-based sensor has been developed for the detection of Zn²⁺ ions. researchgate.net The mechanism of sensing often involves the chelation of the metal ion by the nitrogen and/or oxygen atoms in the molecule, which in turn affects the intramolecular charge transfer and the resulting fluorescence emission. The nitrogen atom of the amino group and the nitrile group in this compound could potentially serve as binding sites for metal ions, making it a candidate for the development of new fluorescent sensors.
Green Chemistry Approaches in Industrial-Scale Preparation Research
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. Research into the industrial-scale preparation of this compound is likely to focus on such green approaches.
The synthesis of α-aminonitriles via the Strecker reaction is a classic example of a multi-component reaction, which is considered a green chemical process as it increases atom economy by combining multiple starting materials in a single step. researchgate.netnih.gov Recent research has focused on making the Strecker reaction even more environmentally friendly by using water as a solvent and employing recyclable catalysts. nih.govscispace.com For instance, indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles. nih.gov Similarly, nanoporous aluminosilicate (B74896) catalysts have been used in water at room temperature to produce α-aminonitriles with high yields and easy catalyst recovery. scispace.com
For the industrial-scale synthesis of related compounds, such as 2-amino-4-arylquinoline-3-carbonitriles, efficient and eco-friendly one-pot methods using catalysts like ammonium (B1175870) chloride in ethanol (B145695) have been developed. researchgate.net These methods offer advantages over traditional approaches that may use costly or hazardous reagents and require lengthy reaction times. The development of sustainable manufacturing processes for peptide precursors, which can be derived from aminonitriles, is also an active area of research, with a focus on reducing the use of hazardous reagents and minimizing waste. kobe-u.ac.jpresearchgate.net These green chemistry principles would be directly applicable to the development of an industrial-scale synthesis of this compound.
Table 2: Green Chemistry Approaches for Aminonitrile Synthesis
| Green Chemistry Principle | Application in Aminonitrile Synthesis |
|---|---|
| Atom Economy | Use of multi-component reactions like the Strecker synthesis. |
| Use of Safer Solvents | Employing water or ethanol as the reaction medium. |
| Catalysis | Development of recyclable and reusable catalysts (e.g., indium powder, nanoporous materials). |
| Energy Efficiency | Performing reactions at room temperature. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
